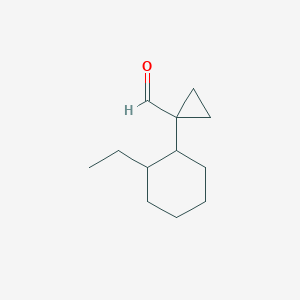
1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring attached to a cyclohexane ring with an ethyl substituent and an aldehyde functional group
Preparation Methods
The synthesis of 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate cyclohexane derivative. The reaction typically employs a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper. The reaction conditions often include an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to enhance the efficiency and yield of the desired product. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve the desired purity and yield.
Chemical Reactions Analysis
1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted cyclopropane derivatives.
Scientific Research Applications
1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure allows for the exploration of its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: It can be used in the synthesis of specialty chemicals and materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons from the reducing agent, forming a primary alcohol.
The molecular targets and pathways involved in these reactions include the interaction of the aldehyde group with nucleophiles or electrophiles, leading to the formation of new chemical bonds and the generation of various reaction intermediates.
Comparison with Similar Compounds
1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carbaldehyde: Lacks the ethylcyclohexyl substituent, making it less sterically hindered and potentially more reactive.
1-(2-Methylcyclohexyl)cyclopropane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
1-(2-Ethylcyclohexyl)cyclopropane-1-carboxylic acid: The carboxylic acid derivative, which may exhibit different reactivity and applications compared to the aldehyde.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(2-ethylcyclohexyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-2-10-5-3-4-6-11(10)12(9-13)7-8-12/h9-11H,2-8H2,1H3 |
InChI Key |
PNOVHGPIMSAISJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1C2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


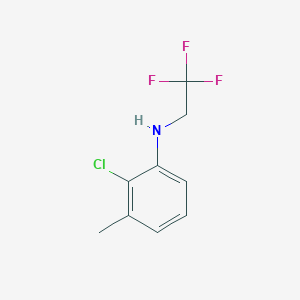
![Octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B13311434.png)
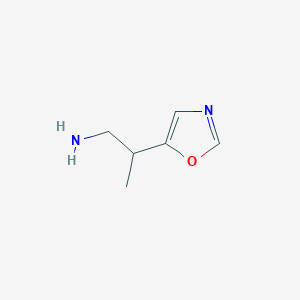

![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311457.png)
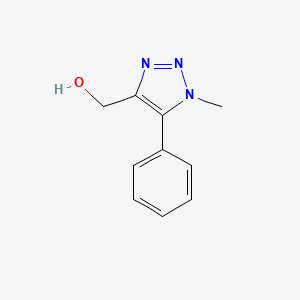
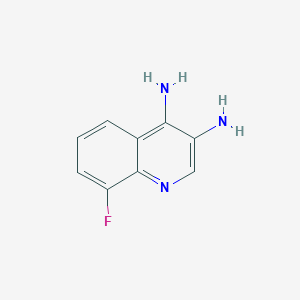
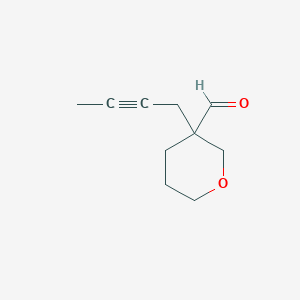
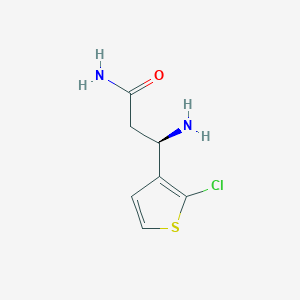


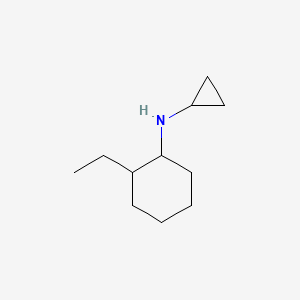

![1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol](/img/structure/B13311483.png)
